

Falnidamol solubility issues

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Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

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Falnidamol Solubility Data

The following table summarizes the available quantitative solubility data for **falnidamol** in different solvents [1].

Solvent	Solubility	Notes
DMSO	20 mg/mL (51.56 mM)	"Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."
Ethanol	3 mg/mL	-
Water	Insoluble	-

Formulation and Handling Guidelines

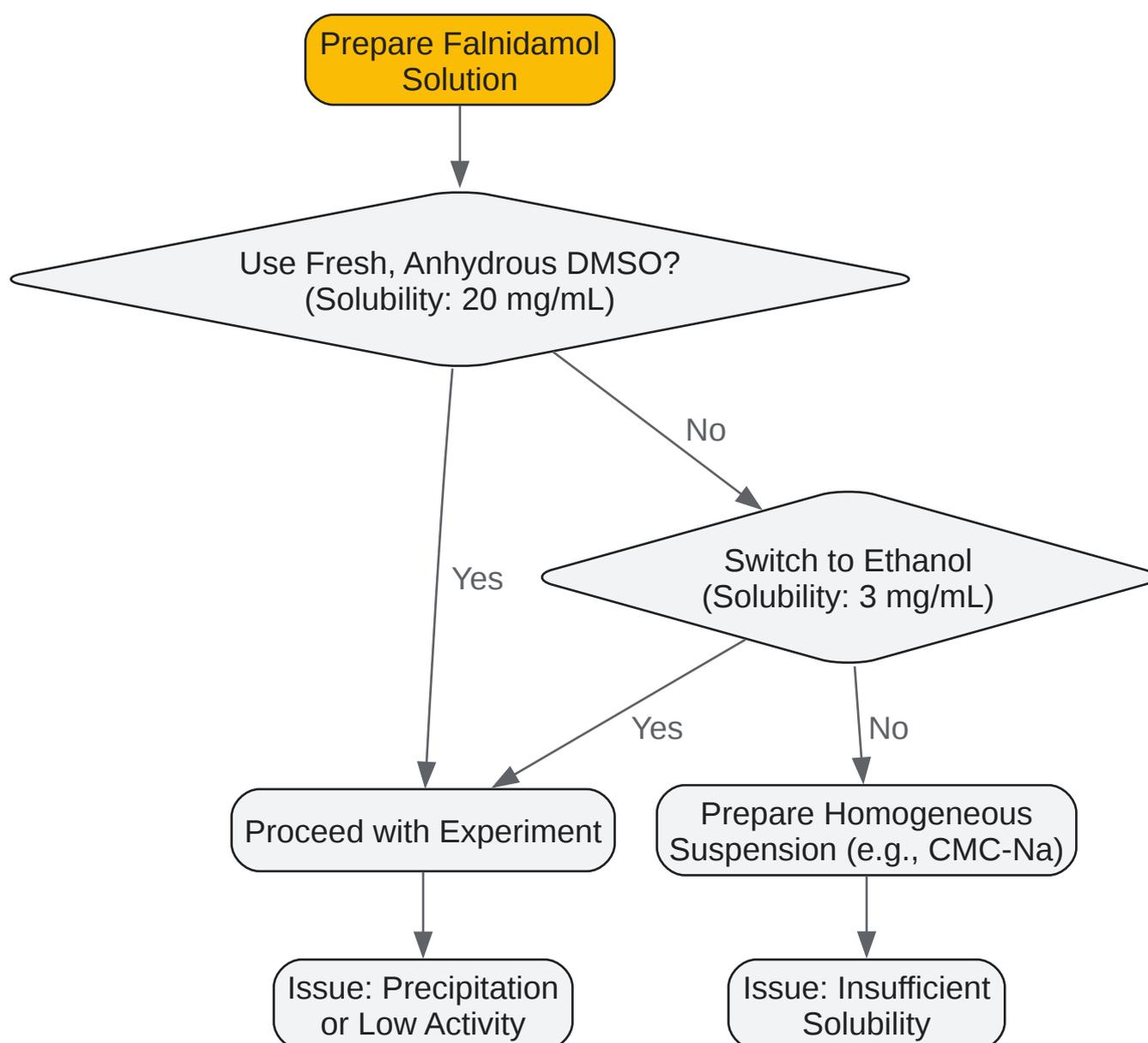
Based on the available data, here are some practical recommendations for handling **falnidamol** in experiments.

- Recommended Solvent:** For **in vitro** applications, **DMSO** is the recommended solvent to prepare a stock solution [1].
- Critical Handling Note:** The solubility in DMSO is highly susceptible to moisture. Always use **fresh, dry DMSO** to ensure the compound does not precipitate [1].

- **Preparation of Suspensions:** For *in vivo* studies, a homogeneous suspension can be prepared using a 0.5% carboxymethyl cellulose (CMC-Na) solution. A concentration of ≥ 5 mg/mL can be achieved using this method [1].

Suggested Experimental Workflow

The diagram below outlines a general troubleshooting workflow you can adopt when facing **falnidamol** solubility issues.



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Potential FAQs

Here are answers to some anticipated frequently asked questions.

- **Q: Why is my **falnidamol** precipitating out of the DMSO stock solution when I add it to the aqueous cell culture medium?**
 - **A:** This is a common issue. **Falnidamol** has low solubility in water. When adding the DMSO stock to an aqueous buffer, ensure you are adding it slowly and with vigorous vortexing or pipetting to dilute the DMSO and facilitate mixing. The final DMSO concentration in the cell culture should typically be kept below 0.1-0.5% to avoid cytotoxicity.
- **Q: What should I do if the solubility in DMSO or ethanol is insufficient for my planned experiment?**
 - **A:** If the solubility in pure solvents is too low, you may need to explore formulation strategies. As indicated in the data, preparing a homogeneous suspension using a vehicle like 0.5% CMC-Na is a valid approach for in vivo studies. For in vitro work, you could also investigate other biocompatible solvents or solubilizing agents (e.g as cyclodextrins), though specific data on these for **falnidamol** is not available in the search results.
- **Q: Are there any stability concerns with **falnidamol** solutions I should be aware of?**
 - **A:** The primary concern highlighted is the sensitivity of the DMSO solution to moisture. It is strongly advised to use fresh DMSO and store the prepared stock solutions under anhydrous conditions, possibly in a desiccator. The solid powder should be stored at -20°C [1].

How to Proceed with Deeper Investigation

The information available through this search is limited. To develop more robust protocols, I suggest you:

- **Consult Supplier Documentation:** Always refer to the detailed datasheet and technical bulletins from your **falnidamol** supplier.
- **Search Patent Literature:** Patents often contain detailed experimental sections with extensive formulation and solubility data that are not found in journal articles.
- **Review Related Formulations:** Look for solubility studies on structurally similar compounds, which can provide valuable clues for solvent selection and formulation strategies.

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References

1. Falnidamol | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

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